hexan-3-yl (4-iodophenyl)methyl carbonate
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Overview
Description
Hexan-3-yl (4-iodophenyl)methyl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of a hexyl group, an iodophenyl group, and a carbonate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexan-3-yl (4-iodophenyl)methyl carbonate typically involves the reaction of hexan-3-ol with 4-iodobenzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Hexan-3-ol+4-Iodobenzyl chloroformateBaseHexan-3-yl (4-iodophenyl)methyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexan-3-yl (4-iodophenyl)methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the iodophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Hexan-3-yl (4-iodophenyl)methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexan-3-yl (4-iodophenyl)methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The carbonate ester linkage can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The iodophenyl group can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Hexan-3-yl (4-iodophenyl)methyl carbonate can be compared with other similar compounds such as:
Hexyl (4-iodophenyl)methyl carbonate: Similar structure but with a different alkyl chain length.
Hexan-3-yl (4-bromophenyl)methyl carbonate: Similar structure but with a different halogen substituent.
Hexan-3-yl (4-chlorophenyl)methyl carbonate: Similar structure but with a different halogen substituent.
Properties
CAS No. |
60075-69-6 |
---|---|
Molecular Formula |
C14H19IO3 |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
hexan-3-yl (4-iodophenyl)methyl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-3-5-13(4-2)18-14(16)17-10-11-6-8-12(15)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
VZYPHFGDCPTQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)OC(=O)OCC1=CC=C(C=C1)I |
Origin of Product |
United States |
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